窒化インジウム
説明
Indium nitride is a semiconductor material with a small bandgap, making it highly valuable in various electronic and optoelectronic applications. It is known for its potential use in high-speed electronics and solar cells due to its unique properties, including a bandgap of approximately 0.7 electron volts .
Synthetic Routes and Reaction Conditions:
Sonochemical Synthesis: Indium nitride nanoparticles can be synthesized using ultrasound power.
Chemical Vapor Deposition (CVD): Indium nitride films and nanostructures can be prepared using CVD techniques.
Molecular Beam Epitaxy (MBE): Single crystalline indium nitride films can be obtained using MBE and plasma-assisted MBE techniques.
Industrial Production Methods:
Metalorganic Chemical Vapor Deposition (MOCVD): Thin layers of indium nitride can be grown using MOCVD, which is a widely used industrial method for producing high-quality semiconductor films.
Types of Reactions:
Oxidation: Indium nitride can undergo oxidation reactions, leading to the formation of indium oxide.
Reduction: Reduction reactions can convert indium nitride back to indium metal and nitrogen gas.
Substitution: Indium nitride can participate in substitution reactions, where nitrogen atoms are replaced by other elements.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various halides or other reactive species under controlled conditions.
Major Products:
Oxidation: Indium oxide.
Reduction: Indium metal and nitrogen gas.
Substitution: Compounds with substituted nitrogen atoms.
科学的研究の応用
Indium nitride has a wide range of applications in scientific research:
Optoelectronics: Used in light-emitting diodes and laser diodes due to its direct bandgap and high electron mobility.
Solar Cells: Potential application in high-efficiency solar cells, especially when alloyed with other nitrides like gallium nitride.
High-Speed Electronics: Utilized in high-electron mobility transistors and other high-speed electronic devices.
Photocatalysis: Indium nitride nanoparticles can enhance the photocatalytic activity of titanium dioxide, making it useful in environmental applications.
作用機序
Indium nitride (InN) is a small bandgap semiconductor material with potential applications in solar cells and high-speed electronics . This article will explore the mechanism of action of indium nitride, also known as azanylidyneindigane.
Target of Action
The primary target of indium nitride is the semiconductor industry , where it is used in the fabrication of various electronic devices. It is particularly useful in the creation of optoelectronic devices due to its unique properties .
Mode of Action
Indium nitride interacts with its targets through its semiconducting properties . It has a small bandgap, which has been established as 0.7 eV depending on temperature . This small bandgap allows for efficient electron movement, making it an excellent material for use in electronic devices.
Result of Action
The result of indium nitride’s action is the efficient operation of electronic devices. Its small bandgap and high electron mobility allow for the creation of devices such as solar cells and high-speed electronics . Additionally, indium nitride can form ternary alloys with gallium or aluminum, increasing the versatility of group-III nitride optoelectronic devices .
Action Environment
The action of indium nitride can be influenced by environmental factors such as temperature. For instance, the bandgap of indium nitride has been established as 0.7 eV, but this can vary depending on temperature . Additionally, the growth of indium nitride nanostructures can be affected by the growth temperature .
類似化合物との比較
- Gallium Nitride (GaN)
- Aluminum Nitride (AlN)
- Indium Gallium Nitride (InGaN)
- Aluminum Gallium Nitride (AlGaN)
- Aluminum Indium Gallium Nitride (AlInGaN)
Indium nitride’s unique properties, such as its small bandgap and high electron mobility, distinguish it from other similar compounds, making it a valuable material for various advanced applications.
特性
IUPAC Name |
azanylidyneindigane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/In.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAIGJYBQQYSPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[In] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
InN | |
Record name | Indium nitride | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Indium_nitride | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067112 | |
Record name | Indium nitride (InN) | |
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Molecular Weight |
128.825 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Grey powder; [MSDSonline] | |
Record name | Indium nitride | |
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CAS No. |
25617-98-5 | |
Record name | Indium nitride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25617-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Indium nitride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025617985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indium nitride (InN) | |
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Record name | Indium nitride (InN) | |
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Record name | Indium nitride | |
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Q1: What are the challenges associated with synthesizing high-quality InN?
A1: InN synthesis poses several challenges due to its low dissociation temperature (~600 °C) [] and the large difference in partial pressures between typical precursors like trimethylindium (TMI) and ammonia (NH3) []. This often leads to difficulties in achieving stoichiometric growth and controlling nitrogen vacancies.
Q2: How does High-Pressure Chemical Vapor Deposition (HPCVD) address the challenges in InN growth?
A2: HPCVD offers a promising route for InN growth by injecting ambient nitrogen at super-atmospheric pressures, effectively suppressing InN surface dissociation at elevated temperatures []. This technique allows for a wider range of processing parameters, including higher growth temperatures, enabling improved crystalline quality.
Q3: Can alternative precursors be used for InN growth via Metal-Organic Vapor Phase Epitaxy (MOVPE)?
A3: While ammonia remains the preferred nitrogen precursor for MOVPE, research indicates that combining it with triethylindium can enhance growth rates while maintaining optimal crystalline quality [].
Q4: What is the role of plasma-assisted techniques in InN deposition?
A4: Plasma-assisted techniques, like plasma-assisted molecular beam epitaxy (PAMBE), are instrumental in activating nitrogen, a crucial factor for efficient InN growth [, ]. They provide a source of reactive nitrogen species, enabling the growth of high-quality InN films even at lower temperatures.
Q5: How does the choice of substrate influence InN growth?
A5: Lattice mismatch between InN and commonly used substrates like sapphire necessitates strategies like double-step growth processes []. The use of GaN/sapphire templates offers improved lattice matching, leading to better crystal quality compared to direct growth on sapphire substrates [].
Q6: What are the lattice parameters of wurtzite InN?
A7: Rietveld refinement studies have determined the lattice parameters of wurtzite InN to be a = 3.5366 ± 0.0005 Å and c = 5.7009 ± 0.0005 Å, with a c/a ratio of 1.612 ± 0.0005 []. These parameters can vary slightly depending on growth conditions and the presence of strain.
Q7: How does temperature affect the lattice parameters of InN?
A8: X-ray diffraction studies within the temperature range of 105-295 K reveal a smooth, almost linear increase in both a and c lattice parameters with rising temperature []. This behavior highlights the importance of considering temperature effects in InN-based device design.
Q8: What is the significance of the free structural parameter 'u' in wurtzite InN?
A9: The free structural parameter 'u', representing the anion displacement along the c-axis, provides insights into the bonding characteristics and structural stability of wurtzite crystals. For InN, 'u' has been experimentally determined to be 0.3769(14) [].
Q9: What is the band gap energy of InN, and why is it of interest?
A10: The band gap energy of InN has been a subject of debate. While initially believed to be around 1.9 eV, recent studies point to a much narrower band gap, potentially as low as 0.7 eV [, ]. This narrow band gap makes InN attractive for infrared optoelectronics, including high-efficiency solar cells and infrared detectors.
Q10: What factors influence the observed band gap energy of InN?
A11: Factors like film quality, strain, and the presence of impurities, particularly oxygen, can significantly influence the measured band gap energy of InN [, ]. Accurate determination of the intrinsic band gap requires careful material characterization and analysis.
Q11: How does quantum confinement affect the optical properties of InN nanostructures?
A12: Quantum confinement effects become significant in nanoscale InN structures, such as nanowires. This can lead to a blueshift in the emitted light, pushing the emission into the visible range for nanowires with diameters around 1 nm []. This property opens avenues for developing InN-based LEDs emitting green or cyan light [].
Q12: What is the dominant type of conductivity in InN, and what contributes to it?
A13: Indium Nitride exhibits a strong propensity for n-type conductivity, primarily attributed to the presence of native point defects, particularly indium vacancies (In vacancies) and their complexes [, ]. These defects act as donors, contributing to the unintentional n-type behavior.
Q13: How do growth conditions influence the formation of In vacancies in InN?
A14: Studies on In-polar InN grown by plasma-assisted MBE suggest that stoichiometric conditions during growth might not be the primary factor influencing In vacancy formation []. Instead, optimizing the buffer layer appears to play a more significant role, highlighting the importance of structural factors in defect control [].
Q14: What is the role of positron annihilation spectroscopy in studying defects in InN?
A15: Positron annihilation spectroscopy serves as a powerful tool for characterizing vacancy-type defects in InN [, , ]. By analyzing the annihilation characteristics of positrons trapped at defects, researchers can gain valuable insights into the types and concentrations of these defects.
Q15: How do thermal annealing and irradiation affect defects in InN?
A16: Research indicates that rapid thermal annealing after He-irradiation can induce significant changes in the defect structure of InN []. This process can lead to the restructuring of In vacancies near the film-substrate interface, potentially influencing the material's electrical properties [].
Q16: What types of InN nanostructures have been synthesized, and what are their potential applications?
A17: Various InN nanostructures, including nanowires [, , , , ], nanoparticles [], and microtubes [], have been successfully synthesized. These nanostructures exhibit unique properties that make them suitable for applications like high-efficiency LEDs [, ], near-infrared photodetectors [], and electrochromic devices [].
Q17: How does the morphology of InN nanostructures influence their properties?
A18: The morphology of InN nanostructures plays a crucial role in determining their properties. For instance, in InN nanowires, the shape of the cross-section can affect the emitted light color due to quantum confinement effects []. Controlling the morphology is, therefore, essential for tailoring InN nanostructures for specific applications.
Q18: What are the advantages of using InN nanocrystals in near-infrared photodetectors?
A19: InN nanocrystals offer high photoresponsivity in the near-infrared (NIR) range, making them attractive for NIR detection []. Their size-tunable optical properties and compatibility with large-area fabrication techniques further enhance their potential for various sensing applications.
Q19: How can the surface of InN be modified for improved device performance?
A20: Surface treatments, such as chemical etching [], can be employed to control the surface morphology and properties of InN. For example, etching InN with alkaline solutions like KOH can produce smooth, etch-pit-free surfaces, enhancing its suitability for device fabrication [].
Q20: What are the potential advantages of InN over other III-nitride materials?
A21: Compared to other III-nitrides like GaN, InN boasts a higher theoretical electron mobility and a narrower band gap [, ]. These properties make InN particularly attractive for high-speed electronic devices and applications requiring infrared light emission or detection.
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